molecular formula C8H14N4O2 B11799148 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide

Cat. No.: B11799148
M. Wt: 198.22 g/mol
InChI Key: UZZYYMVGGLVTST-UHFFFAOYSA-N
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Description

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide is a synthetic organic compound that features a unique structure combining an oxadiazole ring with an aminoethyl side chain and a dimethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the aminoethyl and dimethylacetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with hydrazine can form the oxadiazole ring, which is then functionalized with the aminoethyl and dimethylacetamide groups through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide is unique due to its combination of an oxadiazole ring with an aminoethyl side chain and a dimethylacetamide group. This structure provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C8H14N4O2/c1-12(2)8(13)5-6-10-7(3-4-9)14-11-6/h3-5,9H2,1-2H3

InChI Key

UZZYYMVGGLVTST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=NOC(=N1)CCN

Origin of Product

United States

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